[Hydroxy(phenyl)methylene]malononitrile
Overview
Description
[Hydroxy(phenyl)methylene]malononitrile is an organic compound with the molecular formula C10H6N2O. It is known for its diverse applications in scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a malononitrile moiety, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Hydroxy(phenyl)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aromatic aldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as silica gel or polyvinylpyrrolidone-supported phosphotungstic acid (PVP–HPW) are employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: [Hydroxy(phenyl)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy-substituted derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted malononitrile derivatives, quinones, and hydroxy-substituted compounds .
Scientific Research Applications
[Hydroxy(phenyl)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, dyes, and polymers.
Biology: This compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of [Hydroxy(phenyl)methylene]malononitrile involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxy and phenyl groups facilitate its binding to specific protein targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Malononitrile: A simpler analog without the hydroxy and phenyl groups.
2-Aminopropene-1,1,3-tricarbonitrile: Known for its use in the synthesis of heterocyclic compounds.
2-Phenylmethylene malononitrile: Similar structure but lacks the hydroxy group
Uniqueness: [Hydroxy(phenyl)methylene]malononitrile is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its role as a building block in various synthetic pathways make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-[hydroxy(phenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAYPSSCFJDLNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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